molecular formula C25H24N4O3S B2560322 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361172-99-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2560322
CAS No.: 361172-99-8
M. Wt: 460.55
InChI Key: PRMSIGOFDBDWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule designed for biochemical research. Its core structure, which incorporates a N-(phenylsulfonyl)benzamide scaffold, suggests potential as an investigational agent for targeting the Bcl-2 family of anti-apoptotic proteins . The Bcl-2 protein family is a key regulator of the mitochondrial (intrinsic) pathway of apoptosis, and the over-expression of anti-apoptotic members like Bcl-2 and Bcl-xL is a recognized mechanism by which cancer cells evade programmed cell death and develop resistance to chemotherapeutics . Small molecules that can mimic the function of native BH3-only proteins by inhibiting these anti-apoptotic proteins may help to reset the apoptotic process in malignant cells, providing a strategy to overcome drug resistance . The integration of a benzimidazole moiety, a privileged structure in medicinal chemistry, further supports its potential to engage a range of biological targets . This compound is supplied for research purposes, such as in vitro studies aimed at elucidating novel apoptotic pathways and evaluating new approaches for targeting hyperproliferative diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c30-25(18-11-13-21(14-12-18)33(31,32)29-15-4-1-5-16-29)26-20-8-6-7-19(17-20)24-27-22-9-2-3-10-23(22)28-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMSIGOFDBDWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Introduction of Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached via sulfonylation reactions, often using sulfonyl chlorides and piperidine under basic conditions.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, exhibit potent antimicrobial properties. A study evaluated various synthesized compounds against a range of bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • MIC Values: The minimal inhibitory concentrations (MIC) for active compounds ranged from 1.27 µM to 2.65 µM against various strains.
  • Mechanism of Action: The antimicrobial effect is attributed to the inhibition of vital enzymes in bacteria, similar to the action observed in other benzimidazole derivatives .

Anticancer Applications

The compound has also been assessed for its anticancer properties. Studies have indicated that it can inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT116).

Case Study:

A specific derivative demonstrated an IC50 value of 4.53 µM, indicating its potential as a more effective agent than standard chemotherapy drugs like 5-fluorouracil (IC50 = 9.99 µM). The selectivity towards cancer cells over normal cells suggests a favorable safety profile for further development .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise against Mycobacterium tuberculosis.

Research Insights:

  • In Vitro Studies: Compounds were tested against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory effects.
  • Enzyme Inhibition: The active compounds were found to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial metabolism .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsKey Findings
AntimicrobialGram-positive & Gram-negative bacteriaMIC values: 1.27 - 2.65 µM
AnticancerHCT116 (colorectal carcinoma)IC50: 4.53 µM (compared to 5-FU: 9.99 µM)
AntitubercularMycobacterium tuberculosis H37RvSignificant enzyme inhibition observed

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide Benzimidazole + benzamide Piperidin-1-ylsulfonyl at C4 Not reported mGlu5 NAM (IC₅₀ < 100 nM)
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (Compound 11) Benzimidazole + α,β-unsaturated ketone 2-Methoxyphenyl at amide position 272.2–273.4 Anticancer (in vitro screening)
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) Bis-benzimidazole + benzamide Dual benzimidazole-amino groups >300 Kinase inhibition
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) Imidazole + urea-linked benzamide 3,4-Difluorophenyl urea + imidazole Not reported Antifungal/antibacterial
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37) Benzimidazole + piperidine Piperidine at C2 of benzimidazole Not reported Histamine H1/H4 receptor ligand

Key Observations:

Substituent Impact on Activity :

  • The piperidin-1-ylsulfonyl group in the target compound enhances its selectivity for mGlu5 receptors compared to analogues with methoxy or hydroxy groups (e.g., Compounds 11–16 in ), which exhibit broader but less potent biological profiles .
  • Bis-benzimidazole derivatives (e.g., Compound 2a) show higher thermal stability (melting points >300°C) due to extended π-conjugation but require complex synthesis pathways .

Biological Target Specificity :

  • The target compound’s mGlu5 NAM activity contrasts with the kinase inhibition seen in Compound 2a and the antimicrobial activity of Compound 3b, highlighting the critical role of sulfonamide and benzimidazole positioning in target engagement .

Pharmacological and Biophysical Comparisons

Key Observations:

Potency and Selectivity :

  • The target compound’s sub-100 nM IC₅₀ for mGlu5 surpasses the activity of structurally simpler benzimidazoles (e.g., Compound 28 in ), likely due to the sulfonamide group’s role in receptor interaction .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C19H19N3O2S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 2-chloro-6-phenyl/methyl-4-(trifluoromethyl)pyridine with 6-substituted-2-(piperidin-4-yl)-1H-benzimidazole under specific conditions (e.g., heating in DMF with sodium bicarbonate) .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study indicated that derivatives of benzimidazole showed strong binding affinity to human topoisomerase I, an enzyme crucial for DNA replication and transcription . These interactions suggest that the compound may inhibit cancer cell proliferation by interfering with DNA processes.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related benzimidazole derivatives have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar properties.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Topoisomerase Inhibition : The compound likely inhibits topoisomerases, leading to DNA damage and apoptosis in cancer cells.
  • Antibacterial Mechanisms : The interaction with bacterial cell membranes or essential enzymes may disrupt bacterial growth and replication.
  • Cell Cycle Arrest : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells, enhancing their cytotoxic effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFindings
Study 1 Identified strong binding of benzimidazole derivatives to topoisomerase I, indicating potential as anticancer agents .
Study 2 Demonstrated antibacterial activity with MIC values comparable to established antibiotics .
Study 3 Explored structure-activity relationships (SAR) showing that modifications in the piperidine ring influence potency against cancer cells .

Q & A

Basic Questions

Q. What are efficient synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide?

  • Methodology : A one-pot synthesis using CBr₄ as a catalyst enables high atom economy (nearly 100% atom utilization) for benzimidazole derivatives. For example, reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C yields 78% product. CBr₄ facilitates C–N bond formation without requiring transition metals or strong bases .
  • Optimization : Screening additives (e.g., ZnCl₂, thioglycolic acid) improves reaction efficiency, as shown in multi-step syntheses of benzimidazole-thiazolidinone hybrids .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR verify aromatic protons (δ 6.4–8.7 ppm) and sulfonyl/amide carbonyl signals (δ 160–167 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 488.6 for piperidine-containing analogs) .
  • Melting Points : Sharp melting ranges (e.g., 258–283°C for methoxy-substituted derivatives) indicate purity .

Q. What are standard protocols for evaluating its biological activity?

  • Antimicrobial Assays : Compounds are tested against bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution. Activity is linked to substituents; e.g., nitro groups enhance potency .
  • Anticancer Screening : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moieties are assayed for cytotoxicity using MTT, with IC₅₀ values compared to doxorubicin .

Advanced Research Questions

Q. How can computational docking predict binding modes for this compound?

  • Tools : AutoDock Vina accelerates docking via multithreading and improved scoring functions. Grid maps are auto-generated for target proteins (e.g., uPAR, kinases) .
  • Case Study : Docking of benzimidazole-chalcone hybrids into TP53’s DNA-binding domain revealed π-π stacking and hydrogen bonding as critical interactions .

Q. What structural modifications enhance its pharmacokinetic profile?

  • SAR Insights :

Substituent PositionEffectExample Data
Piperidine sulfonyl Increases metabolic stabilityLogP reduced by 0.5 with CF₃ groups
Methoxy/fluoro groups Improves solubility4-Methoxyphenyl analogs show 2x higher aqueous solubility
  • Lipophilicity : Trifluoromethyl groups (e.g., -CF₃) enhance membrane permeability but may reduce solubility .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : A compound showing high in vitro antimicrobial activity but low in vivo efficacy might suffer from poor bioavailability. Solutions:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl groups) to improve absorption .
  • Formulation : Use cyclodextrin complexes to enhance solubility .

Q. What challenges arise in scaling up synthesis?

  • Key Issues :

  • Purification : Column chromatography (e.g., chloroform:methanol 3:1) is labor-intensive for multi-step syntheses .
  • Yield Optimization : One-pot reactions reduce steps but require precise stoichiometry. For example, excess CBr₄ lowers yields due to side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.